molecular formula C9H6ClNS2 B12552718 3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- CAS No. 143773-31-3

3(2H)-Isothiazolethione, 5-(4-chlorophenyl)-

Cat. No.: B12552718
CAS No.: 143773-31-3
M. Wt: 227.7 g/mol
InChI Key: GPWYZWXLWFVYAD-UHFFFAOYSA-N
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Description

3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- is a heterocyclic compound featuring an isothiazole ring fused with a thione group and substituted with a 4-chlorophenyl moiety. This compound belongs to a class of sulfur- and nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

CAS No.

143773-31-3

Molecular Formula

C9H6ClNS2

Molecular Weight

227.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,2-thiazole-3-thione

InChI

InChI=1S/C9H6ClNS2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12)

InChI Key

GPWYZWXLWFVYAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=S)NS2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired isothiazolethione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted isothiazole derivatives depending on the reagents used.

Scientific Research Applications

3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Halogen Substitution Effects

  • 5-Chloro-2-((4-chlorophenyl)methyl)-3(2H)-isothiazolone (CAS 83542-80-7): This compound shares the isothiazolone core and 4-chlorophenyl group but differs by a methylene linker.
  • 2H-Imidazole-2-thione, 5-(4-chlorophenyl)-1-(2,6-dimethylphenyl)-1,3-dihydro (CAS 793716-15-1) :
    Replacing the isothiazole ring with an imidazole ring reduces sulfur content but retains the thione group. The 2,6-dimethylphenyl substituent introduces steric hindrance, which may limit rotational freedom and affect binding to enzymatic pockets .

  • Isostructural Thiazole Derivatives (Compounds 4 and 5) :
    These compounds (4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-thiazoles) exhibit nearly identical crystal structures (triclinic, P̄1 symmetry) despite differing halogen substituents. The 4-chlorophenyl derivative shows marginally enhanced stability due to chlorine’s larger atomic radius and polarizability compared to fluorine .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Chlorine’s larger van der Waals radius in 4-(4-chlorophenyl)-thiazole (Compound 4) induces slight lattice distortions compared to fluorine analogs, though molecular planarity is maintained .
  • Solubility : The 4-chlorophenyl group reduces aqueous solubility compared to hydroxyl- or amine-substituted derivatives but enhances organic solvent compatibility .

Research Findings and Implications

  • Anticancer Potential: Thiadiazoles with 4-chlorophenyl groups outperform 5-fluorouracil (5-FU) in vitro, suggesting that the target isothiazolethione may also show efficacy with optimized substituents .
  • Structural Flexibility: Isostructurality in halogen-substituted thiazoles indicates that minor substituent changes can maintain desired crystallinity while tuning bioactivity .

Biological Activity

3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and enzyme inhibitory activities. The compound's structure and its derivatives have been synthesized and evaluated for various biological activities, making it a promising candidate for drug development.

Chemical Structure

The chemical structure of 3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- is characterized by the presence of a chlorophenyl group attached to an isothiazolethione core. This structural feature is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 3(2H)-Isothiazolethione exhibit notable antibacterial properties. For instance, a synthesized series including this compound showed strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The compounds displayed moderate to strong inhibition with IC50 values significantly lower than those of standard antibiotics.

CompoundBacterial StrainIC50 (µM)
3(2H)-IsothiazolethioneSalmonella typhi2.14±0.003
3(2H)-IsothiazolethioneBacillus subtilis1.13±0.003

These results indicate that the compound could serve as a potential lead for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties against various fungal strains. Studies indicate that it inhibits fungal growth at concentrations comparable to established antifungal drugs, suggesting its potential use in treating fungal infections.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various physiological processes:

  • Acetylcholinesterase (AChE) Inhibition : AChE is crucial for neurotransmitter regulation. The synthesized derivatives exhibited strong inhibition, with some compounds showing IC50 values lower than those of known inhibitors.
  • Urease Inhibition : Urease plays a role in the pathogenesis of certain infections. The compound demonstrated significant urease inhibitory activity, which could have implications in treating urease-related conditions.
EnzymeCompoundIC50 (µM)
Acetylcholinesterase3(2H)-Isothiazolethione1.21±0.005
Urease3(2H)-Isothiazolethione6.28±0.003

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of the compound against clinical isolates of multidrug-resistant bacteria. Results indicated that certain derivatives had enhanced activity compared to standard antibiotics, suggesting their potential in treating resistant infections.
  • Enzyme Inhibition Study : A comprehensive study focused on the enzyme inhibition profile of the compound revealed that it could effectively inhibit both AChE and urease at low concentrations, indicating its potential therapeutic applications in neurodegenerative diseases and urinary tract infections.

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